2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)-
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Overview
Description
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is a complex organic compound with a molecular formula of C26H34N4 and a molecular weight of 402.586 . This compound is part of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.
Scientific Research Applications
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Known for their broad spectrum of bioactivity and use in drug design.
Quinolones: Widely used as antibacterial agents.
Imidazoles: Important in pharmaceuticals and agrochemicals.
Uniqueness
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is unique due to its specific structural features and the presence of the phenylazo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150359-07-2 |
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Molecular Formula |
C26H34N4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-phenyldiazenyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H34N4/c1-2-10-21(11-3-1)28-29-25-16-15-24(22-12-4-5-13-23(22)25)27-19-20-9-8-18-30-17-7-6-14-26(20)30/h1-3,10-11,15-16,20,26-27H,4-9,12-14,17-19H2/t20-,26+/m0/s1 |
InChI Key |
UOPPFMKJKGBCJL-RXFWQSSRSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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